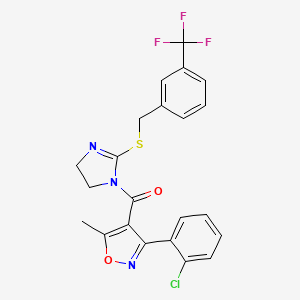
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, an imidazole ring, a trifluoromethyl group, and a thioether linkage. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoxazole ring might be formed via a cyclization reaction, while the trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and imidazole rings would add rigidity to the structure, while the trifluoromethyl group would likely have a strong electron-withdrawing effect .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom, while the imidazole ring could potentially act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution within the body .科学的研究の応用
Synthesis and Characterization
Research in synthetic chemistry often focuses on the development of new methods for synthesizing complex molecules, which can be utilized in various applications, including medicinal chemistry and materials science. For instance, the synthesis of benzo[b]thiophene derivatives through Michael-type nucleophilic addition underlines the versatility of these reactions in creating compounds with potential therapeutic applications (Pouzet et al., 1998). Similar approaches can be applied to synthesize compounds like the one , highlighting the importance of these synthetic strategies in expanding the chemical repertoire for research and development.
Potential Antimicrobial and Antioxidant Applications
Complex molecules often exhibit biological activities that make them candidates for antimicrobial and antioxidant applications. For example, thiazole analogues have been synthesized and characterized for their antioxidant activity, demonstrating the potential of such compounds in combating oxidative stress (Reddy et al., 2015). This suggests that structurally complex molecules, including the one mentioned, could be explored for similar biological activities, contributing to the development of new therapeutic agents.
Anticancer and Antimicrobial Properties
The search for new anticancer and antimicrobial agents is a significant area of scientific research, with complex molecules often being at the forefront of discovery. Novel conjugates and derivatives are evaluated for their antiproliferative activity against various cancer cell lines, indicating the role of structural complexity in modulating biological activity (Mullagiri et al., 2018). Similarly, molecules with specific structural features have shown promising antimicrobial properties, further supporting the exploration of novel compounds for therapeutic applications.
Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the interaction between complex molecules and biological targets, aiding in the design of compounds with enhanced biological activities. Research on thiazolyl and thiophene derivatives, for example, employs computational studies to predict antibacterial activity, providing insights into the potential mechanisms of action and aiding in the rational design of new drugs (Shahana & Yardily, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O2S/c1-13-18(19(28-31-13)16-7-2-3-8-17(16)23)20(30)29-10-9-27-21(29)32-12-14-5-4-6-15(11-14)22(24,25)26/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUBGPJUBXQLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

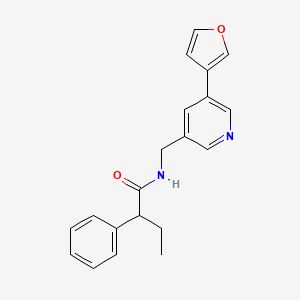
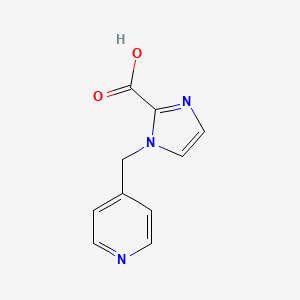


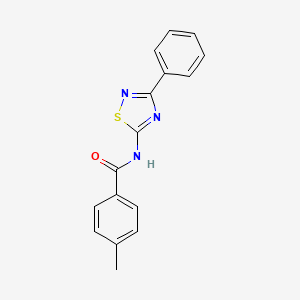
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2657221.png)
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B2657223.png)
![N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2657225.png)
![2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2657227.png)
![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)
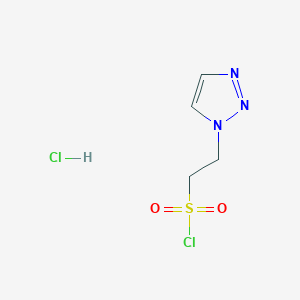

![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)